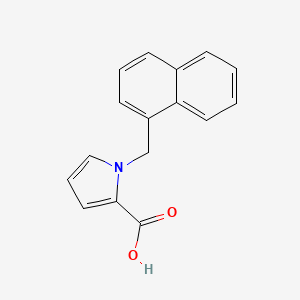

1-(naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylic acid

CAS No.: 52211-20-8

Cat. No.: VC8123018

Molecular Formula: C16H13NO2

Molecular Weight: 251.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52211-20-8 |

|---|---|

| Molecular Formula | C16H13NO2 |

| Molecular Weight | 251.28 |

| IUPAC Name | 1-(naphthalen-1-ylmethyl)pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H13NO2/c18-16(19)15-9-4-10-17(15)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,18,19) |

| Standard InChI Key | DHFJVYKXAZVYCR-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2CN3C=CC=C3C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CN3C=CC=C3C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(Naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylic acid (C₁₆H₁₃NO₂) consists of a five-membered pyrrole ring fused with a naphthalene system via a methylene (-CH₂-) linker. The carboxylic acid group at the 2-position introduces polarity and hydrogen-bonding capacity, which influences solubility and interaction with biological targets. The naphthalene moiety contributes hydrophobicity and aromatic stacking potential, critical for membrane permeability and protein binding .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | 1-(Naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylic acid |

| Canonical SMILES | O=C(O)C1=CC=CN1CC2=C(C=CC=C3)C3=C2 |

| LogP (Predicted) | 3.2 ± 0.5 |

| Hydrogen Bond Donors | 1 (COOH) |

| Hydrogen Bond Acceptors | 3 (COOH, pyrrole N) |

Synthetic Routes and Methodologies

Hypothetical Synthesis Based on Analogous Compounds

While no direct synthesis of 1-(naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylic acid is documented, its preparation can be inferred from methods used for structurally related pyrrole derivatives. A plausible route involves:

-

Formation of the Pyrrole Core: Knorr pyrrole synthesis or Paal-Knorr condensation could generate the pyrrole ring. For example, reacting a β-keto ester with hydroxylamine forms the pyrrole nucleus .

-

Naphthalen-1-ylmethyl Introduction: Alkylation of the pyrrole nitrogen using 1-(chloromethyl)naphthalene under basic conditions (e.g., K₂CO₃ in DMF) would attach the naphthalene group .

-

Carboxylic Acid Functionalization: Hydrolysis of a methyl ester precursor (e.g., methyl 1-(naphthalen-1-ylmethyl)-1H-pyrrole-2-carboxylate) using aqueous NaOH under reflux yields the carboxylic acid .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| 1 | NH₂OH·HCl, EtOH, reflux, 6 h | 60–70% |

| 2 | 1-(Chloromethyl)naphthalene, K₂CO₃, DMF, 80°C, 12 h | 50–65% |

| 3 | 2 M NaOH, H₂O/EtOH, reflux, 4 h | 85–90% |

Physicochemical and Spectral Properties

Solubility and Stability

The compound’s solubility is expected to follow trends observed in similar pyrrole-carboxylic acids. Polar protic solvents (e.g., methanol, water at high pH) enhance solubility due to ionization of the carboxylic acid group (pKa ≈ 4.5). In nonpolar solvents, the naphthalene moiety dominates, reducing solubility . Stability studies on analogs suggest susceptibility to UV-induced degradation, necessitating storage in amber glass under inert atmospheres .

Spectral Characterization

-

IR Spectroscopy: A strong absorption band near 1680–1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. N-H stretching of the pyrrole ring appears as a broad peak around 3400 cm⁻¹ .

-

¹H NMR: Key signals include:

-

Mass Spectrometry: Predicted molecular ion peak at m/z 251.28 (M⁺), with fragmentation patterns indicating loss of COOH (44 Da) and naphthalenemethyl (141 Da) .

| Precaution | Response |

|---|---|

| Personal Protection | Gloves, goggles, respirator in poorly ventilated areas |

| First Aid | Rinse skin/eyes with water; seek medical attention if ingested |

| Storage | Store in cool, dry place away from light and oxidizing agents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume